セモレリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sermorelin acetate is the acetate salt of an amidated synthetic 29-amino acid peptide (GRF 1-29 NH 2 ) that corresponds to the amino-terminal segment of the naturally occurring human growth hormone-releasing hormone (GHRH or GRF) consisting of 44 amino acid residues
The biologically active fragment of human growth hormone-releasing factor, consisting of GHRH(1-29)-amide. This N-terminal sequence is identical in several mammalian species, such as human, pig, and cattle. It is used to diagnose or treat patients with GROWTH HORMONE deficiency.
科学的研究の応用
1. 成長ホルモン欠乏症の診断評価 セモレリンは、成長ホルモン分泌の評価に臨床的に使用されています。 特に、成長ホルモン欠乏症が疑われる場合、視床下部 - 脳下垂体軸を評価する診断試験で有用です。 .
除脂肪体重の増加
研究によると、セモレリンは骨や筋肉の成長を促進することにより、除脂肪体重を増加させる可能性があり、体格や全体的な健康の改善を望む人にとって有益です。 .
脂肪燃焼と体重管理
セモレリンは、脂肪燃焼プロセスを促進することが示されており、体重管理や肥満関連の問題に対処するのに役立ちます。 .
慢性疾患における栄養サポート
セモレリンは、慢性疾患に苦しむ人々の栄養状態を改善し、バランスの取れた代謝を維持するのに役立つという証拠があります。 .
発作活動の減少
一部の研究では、セモレリンは発作活動を軽減する可能性があることを示唆していますが、正確なメカニズムと適用範囲は依然として研究中です。 .
創傷治癒
セモレリンは、創傷治癒を促進する役割を果たす可能性があり、怪我からの回復における潜在的な治療薬です。 .
フィットネスと筋肉増強
フィットネスの観点から、セモレリンは、体の調節メカニズムと一致する治療のための自然な生物学的プロセスを活用することで、筋肉増強を強化する能力について研究されています。 .
作用機序
Target of Action
Sermorelin, also known as GHRH (1-29), is a synthetic peptide analogue of growth hormone-releasing hormone (GHRH) . The primary target of Sermorelin is the growth hormone-releasing hormone receptor (GHRHR) . This receptor plays a crucial role in stimulating the pituitary gland to release growth hormone (GH) .
Mode of Action
Sermorelin works by binding to the GHRHR and mimicking the native growth hormone-releasing factor (GRF). This interaction stimulates the pituitary gland to release GH . It’s worth noting that Sermorelin has a negative feedback mechanism, which prevents the overproduction of growth hormones .
Biochemical Pathways
It is known that the activation of ghrhr by sermorelin leads to the release of gh from the pituitary gland . GH then exerts its effects on various tissues, leading to increased protein synthesis, cell growth, and metabolism .
Pharmacokinetics
It is known that the half-life of sermorelin is approximately 11-12 minutes
Result of Action
The stimulation of GH release by Sermorelin leads to a variety of molecular and cellular effects. These include increased protein synthesis, cell growth, and metabolism . In clinical settings, Sermorelin is used to treat children with growth hormone deficiency or growth failure . It increases plasma GH concentration, thereby promoting growth and development .
Action Environment
Environmental factors can influence the action of Sermorelin. For instance, lifestyle factors such as diet and exercise can affect the body’s GH levels and thus the efficacy of Sermorelin . Moreover, Sermorelin’s metabolic influence may support better energy utilization and enhanced exercise performance .
生化学分析
Biochemical Properties
Sermorelin works by increasing the natural production of growth hormone in the pituitary gland . It interacts with receptors in the brain, signaling the pituitary gland to release growth hormone into the bloodstream . This hormone regulates growth, metabolism, and body composition .
Cellular Effects
Sermorelin influences cell function by promoting growth, muscle development, and overall well-being . It impacts cell signaling pathways related to growth hormone release and can influence gene expression related to growth and development .
Molecular Mechanism
Sermorelin exerts its effects at the molecular level by binding to specific receptors in the brain and stimulating the pituitary gland to release growth hormone . This can lead to changes in gene expression and cellular metabolism related to growth and development .
Dosage Effects in Animal Models
Higher doses may lead to increased growth hormone production, while lower doses may have less pronounced effects .
Metabolic Pathways
Sermorelin is involved in the metabolic pathway of growth hormone production. It interacts with receptors in the brain to stimulate the pituitary gland to release growth hormone, which then influences various metabolic processes in the body .
Transport and Distribution
Sermorelin is transported in the body through the bloodstream after administration . It is distributed throughout the body, where it can interact with receptors in the brain to stimulate growth hormone release .
Subcellular Localization
Sermorelin acts at the level of the brain and pituitary gland to stimulate growth hormone release . It does not have a specific subcellular localization as it acts on receptors present on the cell surface .
生物活性
Sermorelina, a synthetic analog of growth hormone-releasing hormone (GHRH), is a peptide composed of 29 amino acids. It was initially developed in the 1970s and has been used for various therapeutic purposes, particularly in stimulating endogenous growth hormone (GH) production. This article explores the biological activity of Sermorelina, focusing on its mechanisms, effects on growth hormone levels, potential therapeutic applications, and case studies.
Sermorelina functions primarily by binding to the growth hormone-releasing hormone receptor (GHRHR) located on the pituitary gland. This binding stimulates the somatotroph cells to produce and secrete GH, which subsequently elevates serum levels of insulin-like growth factor 1 (IGF-1). The increase in IGF-1 is crucial as it mediates many of the anabolic effects associated with GH, including muscle growth and fat metabolism. The following table summarizes the key mechanisms through which Sermorelina exerts its effects:
Mechanism | Description |
---|---|
GHRHR Activation | Sermorelina binds to GHRHR, stimulating GH release from the pituitary gland. |
Increased GH Levels | Administration leads to elevated serum GH levels, particularly during nocturnal peaks. |
IGF-1 Production | Enhanced GH secretion promotes IGF-1 synthesis in the liver and peripheral tissues. |
Regulation by Somatostatin | Sermorelina's action is modulated by somatostatin, ensuring controlled GH release. |
Effects on Growth Hormone and IGF-1 Levels
Research indicates that Sermorelina significantly increases both GH and IGF-1 levels in various populations, including children with growth hormone deficiency and older adults experiencing age-related decline in GH secretion. A study involving 11 elderly men showed that nightly administration of 2 mg of Sermorelina nearly doubled the mean amount of GH released over 12 hours without excessively raising peak levels or frequency .
In another study with 19 elderly participants over five months, significant increases in IGF-1 levels were observed after treatment with Sermorelina compared to placebo . The following table presents findings from studies assessing the impact of Sermorelina on GH and IGF-1 levels:
Study Population | Dosage | Duration | GH Increase | IGF-1 Increase |
---|---|---|---|---|
Elderly Men | 2 mg nightly | 6 weeks | Nearly doubled | Not significantly increased at 2 or 6 weeks |
Elderly Men/Women | 10 µg/kg | 16 weeks | Significant increase at 4 and 16 weeks | Significant increase by 2 weeks |
Therapeutic Applications
Sermorelina has been investigated for several therapeutic uses beyond its role in stimulating growth hormone production:
Hypogonadism
Sermorelina has shown potential in treating male hypogonadism by stimulating endogenous testosterone production through increased LH and FSH release .
Cancer Treatment
Recent studies have explored Sermorelina's role in cancer therapy. Research involving glioma patients indicated that Sermorelina may inhibit tumor cell proliferation by disrupting the cell cycle. In a cohort of 1,018 patients with recurrent gliomas, Sermorelina demonstrated efficacy in blocking tumor growth and modulating immune responses . The following table summarizes findings related to its anticancer properties:
Cancer Type | Mechanism | Outcome |
---|---|---|
Recurrent Gliomas | Inhibits cell cycle progression | Reduced tumor proliferation |
Prostate Cancer | Potential role in cancer development | Mixed results; requires further research |
Case Studies
Numerous case studies have documented the benefits of Sermorelina therapy:
- Improvement in Sleep Quality: Patients reported enhanced sleep quality and duration after receiving Sermorelina treatment, which is critical for optimal hormonal balance and recovery .
- Muscle Mass Preservation: In weight loss scenarios, Sermorelina has been noted to help preserve muscle mass while promoting fat loss, making it beneficial for individuals undergoing calorie restriction .
特性
Key on ui mechanism of action |
Sermorelin binds to the growth hormone releasing hormone receptor and mimics native GRF in its ability to stimulate growth hormone secretion. |
---|---|
CAS番号 |
86168-78-7 |
分子式 |
C149H246N44O42S |
分子量 |
3357.9 g/mol |
IUPAC名 |
(3S)-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C149H246N44O42S/c1-20-77(13)116(191-122(211)81(17)168-132(221)104(66-113(204)205)178-121(210)79(15)167-123(212)88(152)62-84-39-43-86(198)44-40-84)145(234)185-102(63-83-32-23-22-24-33-83)138(227)193-118(82(18)197)146(235)186-103(65-111(155)202)137(226)189-108(71-196)142(231)182-101(64-85-41-45-87(199)46-42-85)136(225)175-93(38-31-56-165-149(161)162)126(215)174-91(35-26-28-53-151)131(220)190-115(76(11)12)143(232)184-97(58-72(3)4)124(213)166-68-112(203)170-94(47-49-109(153)200)128(217)180-100(61-75(9)10)135(224)188-106(69-194)140(229)169-80(16)120(209)172-92(37-30-55-164-148(159)160)125(214)173-90(34-25-27-52-150)127(216)179-99(60-74(7)8)134(223)181-98(59-73(5)6)133(222)176-95(48-50-110(154)201)129(218)183-105(67-114(206)207)139(228)192-117(78(14)21-2)144(233)177-96(51-57-236-19)130(219)187-107(70-195)141(230)171-89(119(156)208)36-29-54-163-147(157)158/h22-24,32-33,39-46,72-82,88-108,115-118,194-199H,20-21,25-31,34-38,47-71,150-152H2,1-19H3,(H2,153,200)(H2,154,201)(H2,155,202)(H2,156,208)(H,166,213)(H,167,212)(H,168,221)(H,169,229)(H,170,203)(H,171,230)(H,172,209)(H,173,214)(H,174,215)(H,175,225)(H,176,222)(H,177,233)(H,178,210)(H,179,216)(H,180,217)(H,181,223)(H,182,231)(H,183,218)(H,184,232)(H,185,234)(H,186,235)(H,187,219)(H,188,224)(H,189,226)(H,190,220)(H,191,211)(H,192,228)(H,193,227)(H,204,205)(H,206,207)(H4,157,158,163)(H4,159,160,164)(H4,161,162,165)/t77-,78-,79-,80-,81-,82+,88-,89-,90-,91-,92-,93-,94-,95-,96-,97+,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,115-,116-,117-,118-/m0/s1 |
InChIキー |
WGWPRVFKDLAUQJ-TWFXBKMCSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
正規SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N |
純度 |
98% |
関連するCAS |
114466-38-5 (acetate) |
配列 |
Tyr-Ala-Asp-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Ser-Arg-NH2 |
同義語 |
Geref GHRH(1-29)NH2 GRF(1-29)NH2 Growth Hormone-Releasing Factor(1-29)Amide hGHRH(1-29)NH2 Sermorelin Sermorelin Acetate Somatotropin-Releasing-Hormone(1-29)Amide |
製品の起源 |
United States |
Q1: What is the significance of site-specific conjugation to peptides like sermorelin?
A1: Site-specific conjugation allows for precise control over the location of the polymer attachment on the sermorelin molecule []. This control is crucial because it can directly influence the peptide's activity, stability, and how it interacts with other molecules in the body.
Q2: How could the method described in the abstract be beneficial for research on sermorelin?
A2: The method could be used to create sermorelin conjugates with improved pharmacological properties []. For example, attaching a specific polymer to sermorelin could potentially enhance its stability, increase its circulation time in the bloodstream, or even facilitate its delivery to specific target tissues.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。